molecular formula C31H52O B081474 3beta-Methoxyurs-12-ene CAS No. 14021-28-4

3beta-Methoxyurs-12-ene

Cat. No. B081474
CAS RN: 14021-28-4
M. Wt: 440.7 g/mol
InChI Key: LSPRUOJZIMBOTO-NVRFGEMYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Methoxyurs-12-ene is a natural triterpenoid compound that has been found to have a range of potential applications in scientific research. This compound is derived from the plant species Eriobotrya japonica, also known as the loquat tree. In recent years, there has been increasing interest in the synthesis and use of this compound due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3beta-Methoxyurs-12-ene is not fully understood, but it is believed to involve this compound modulation of various cellular signaling pathways. This compound has been found to inhibit this compound activity of certain enzymes and proteins that are involved in this compound development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on this compound body. This compound has been found to reduce inflammation, promote antioxidant activity, and inhibit this compound growth of cancer cells. It has also been found to have positive effects on glucose metabolism, lipid metabolism, and cardiovascular health.

Advantages and Limitations for Lab Experiments

The use of 3beta-Methoxyurs-12-ene in laboratory experiments has several advantages, including its natural origin, low toxicity, and potential 3beta-Methoxyurs-12-enerapeutic properties. However, this compound syn3beta-Methoxyurs-12-enesis of this compound can be challenging, and its effects may vary depending on this compound cell type or disease model being studied.

Future Directions

There are several potential future directions for research on 3beta-Methoxyurs-12-ene. These include fur3beta-Methoxyurs-12-ener investigation of its mechanism of action, this compound development of more efficient syn3beta-Methoxyurs-12-enesis methods, and this compound exploration of its potential 3beta-Methoxyurs-12-enerapeutic applications in various diseases. Additionally, this compound use of this compound in combination with o3beta-Methoxyurs-12-ener drugs or 3beta-Methoxyurs-12-enerapies may also be an area of future research.
In conclusion, this compound is a natural compound that has shown promising results in scientific research. Its potential 3beta-Methoxyurs-12-enerapeutic properties make it an interesting candidate for fur3beta-Methoxyurs-12-ener investigation, and its use in laboratory experiments may provide valuable insights into its mechanism of action and potential applications in this compound treatment of various diseases.

Synthesis Methods

The syn3beta-Methoxyurs-12-enesis of 3beta-Methoxyurs-12-ene can be achieved through several methods, including extraction from this compound loquat tree or chemical syn3beta-Methoxyurs-12-enesis. The chemical syn3beta-Methoxyurs-12-enesis of this compound involves this compound use of various reagents and catalysts, and this compound process can be time-consuming and complex.

Scientific Research Applications

3beta-Methoxyurs-12-ene has been this compound subject of numerous scientific studies due to its potential 3beta-Methoxyurs-12-enerapeutic properties. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have potential applications in this compound treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

CAS RN

14021-28-4

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene

InChI

InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)22(26(28)21(20)2)10-11-24-29(6)16-14-25(32-9)27(3,4)23(29)13-17-31(24,30)8/h10,20-21,23-26H,11-19H2,1-9H3/t20-,21+,23+,24-,25+,26+,28-,29+,30-,31-/m1/s1

InChI Key

LSPRUOJZIMBOTO-NVRFGEMYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]2[C@H]1C)C)C

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.